Encephalitic alphavirus-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Encephalitic alphavirus-IN-1 is a compound associated with the family of alphaviruses, which are enveloped, positive-sense RNA viruses. These viruses are known to cause severe human illnesses, including persistent arthritis and fatal encephalitis

Preparation Methods

The synthesis of Encephalitic alphavirus-IN-1 involves several steps, including the isolation of viral RNA, reverse transcription to cDNA, and subsequent cloning into suitable vectors for expression. The reaction conditions typically involve the use of enzymes such as reverse transcriptase and DNA polymerase, along with specific primers and nucleotides . Industrial production methods may involve large-scale fermentation and purification processes to obtain the compound in sufficient quantities for research and therapeutic use.

Chemical Reactions Analysis

Encephalitic alphavirus-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Encephalitic alphavirus-IN-1 has a wide range of applications in scientific research, including:

Chemistry: It is used to study the chemical properties and reactions of alphaviruses, providing insights into their structure and function.

Biology: The compound is used to investigate the biological mechanisms of alphavirus infection and replication, helping to identify potential targets for antiviral therapies.

Mechanism of Action

The mechanism of action of Encephalitic alphavirus-IN-1 involves its interaction with host cell receptors and subsequent entry into the cell. The compound binds to specific receptors on the cell surface, facilitating viral attachment and internalization. Once inside the cell, the viral RNA is released into the cytoplasm, where it undergoes replication and translation to produce viral proteins . The molecular targets and pathways involved in this process include the host cell’s endocytic machinery and the viral replication complex.

Comparison with Similar Compounds

Encephalitic alphavirus-IN-1 can be compared with other similar compounds, such as:

Chikungunya virus-IN-1: This compound is associated with the chikungunya virus, which causes acute inflammatory musculoskeletal and joint-associated syndromes.

Ross River virus-IN-1: This compound is linked to the Ross River virus, which also causes musculoskeletal and joint-associated syndromes.

Semliki Forest virus-IN-1: This compound is related to the Semliki Forest virus, which is used as a model system for studying alphavirus entry and replication.

The uniqueness of this compound lies in its specific association with encephalitic alphaviruses, which cause severe neurological disease and have significant implications for public health and bioterrorism .

Properties

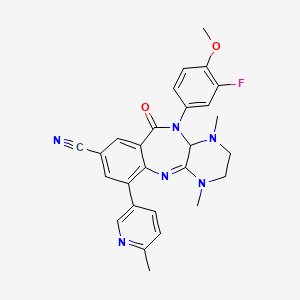

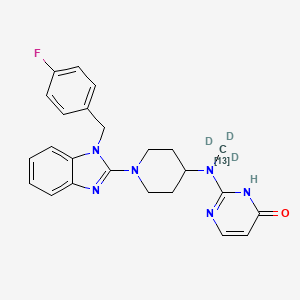

Molecular Formula |

C27H25FN6O2 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-1,4-dimethyl-10-(6-methylpyridin-3-yl)-6-oxo-3,4a-dihydro-2H-pyrazino[2,3-b][1,4]benzodiazepine-8-carbonitrile |

InChI |

InChI=1S/C27H25FN6O2/c1-16-5-6-18(15-30-16)20-11-17(14-29)12-21-24(20)31-25-26(33(3)10-9-32(25)2)34(27(21)35)19-7-8-23(36-4)22(28)13-19/h5-8,11-13,15,26H,9-10H2,1-4H3 |

InChI Key |

DPIYMIGOWULJPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C3C(=CC(=C2)C#N)C(=O)N(C4C(=N3)N(CCN4C)C)C5=CC(=C(C=C5)OC)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409932.png)

![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)

![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)

![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)